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Compound of Interest

Compound Name:
4-Chloro-5-hydroxy-2-

methylpyridine

Cat. No.: B11811294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various analogs

related to the substituted pyridine scaffold, a core structure in many biologically active

compounds. While direct experimental data for "4-Chloro-5-hydroxy-2-methylpyridine" is

limited in the reviewed literature, this document focuses on its structural analogs, presenting

quantitative data, detailed experimental protocols, and visualizations of relevant biological

pathways and workflows to inform future research and development.

Antifungal Activity of Pyridine and Quinoline
Derivatives
A significant number of pyridine analogs have been investigated for their potential as antifungal

agents. These compounds often exhibit efficacy against clinically relevant fungal strains,

including Candida albicans and Aspergillus niger. The mechanism of action for some pyridine-

based antifungals is linked to the inhibition of crucial fungal enzymes, such as those involved in

ergosterol biosynthesis.

Quantitative Data Comparison
The following table summarizes the antifungal activity of selected pyridine and quinoline

analogs, presenting their Minimum Inhibitory Concentration (MIC) values against various fungal

species.
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Compound ID
Structure /
Name

Fungal Strain MIC (µg/mL) Reference

PYR

1-(4-

chlorophenyl)-4-

((4-

chlorophenyl)ami

no)-3,6-

dimethylpyridin-

2(1H)-one

Candida albicans

SC5314
12.5 (MIC) [1]

Compound 3b
A pyrimidine

derivative
Candida albicans 25 (MIC) [2]

Compound 9
2-(Pyridin-4-

yl)quinoline
Candida albicans

Not specified, but

showed best

MIC₅₀

[3]

Compound 16
2-(2-pyridin-4-

yl)vinyl)quinoline
Candida albicans

Not specified, but

showed best

MIC₅₀

[3]

Compound 6

6-ethyl-2-

(pyridin-2-

yl)quinoline

Cryptococcus

neoformans

Not specified, but

showed best

properties

[3]

Compound 3j

Brominated 4-

hydroxy-2-

quinolone with

nonyl side chain

Aspergillus

flavus
1.05 (IC₅₀) [4]

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited were determined using standard broth microdilution methods, often

following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g.,

Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline
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and adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.[5]

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO)

and serially diluted in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates

are then incubated at 35-37°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

causes complete inhibition of visible fungal growth.[6]

Visualization of Antifungal Screening Workflow
The following diagram illustrates a typical workflow for screening compounds for antifungal

activity.
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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of

novel compounds.

Antibacterial Activity of Chloro-Hydroxy-Benzamide
Analogs
Analogs featuring a chloro-hydroxy-benzamide scaffold have demonstrated significant

bactericidal activity, particularly against antibiotic-resistant strains like Methicillin-resistant

Staphylococcus aureus (MRSA). The position of the chloro substituent and the nature of other

groups on the molecule play a critical role in their efficacy.

Quantitative Data Comparison
This table summarizes the bactericidal activity of several chloro-hydroxy-N-[1-oxo-1-

(phenylamino)alkan-2-yl]benzamide analogs against an MRSA strain.
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Compound
ID

Structure /
Name

Strain MIC (µM) MBC (µM) Reference

1f

5-chloro-2-

hydroxy-N-

[(2S)-3-

methyl-1-oxo-

1-{[4-

(trifluorometh

yl)phenyl]ami

no}butan-2-

yl]benzamide

MRSA 63718 4 8 [7]

1g

N-{(2S)-1-[(4-

bromophenyl)

amino]-3-

methyl-1-

oxobutan-2-

yl}-4-chloro-

2-

hydroxybenz

amide

MRSA 63718 4 8 [7]

1h

4-chloro-N-

{(2S)-1-[(3,4-

dichlorophen

yl)amino]-3-

methyl-1-

oxobutan-2-

yl}-2-

hydroxybenz

amide

MRSA 63718 8 16 [7]

1i 4-chloro-N-

{(2S)-1-[(3,4-

dichlorophen

yl)amino]-1-

oxo-3-

phenylpropan

MRSA 63718 32 >32 [7]
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-2-yl}-2-

hydroxybenz

amide

Note: The effect is considered bactericidal when the MBC/MIC ratio is ≤ 4.

Experimental Protocols
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test to assess whether a compound kills

the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

Perform MIC Test: First, the MIC is determined as described in the antifungal section, using

an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

Subculturing: Following incubation for the MIC assay, a small aliquot (e.g., 20 µL) is taken

from each well that shows no visible bacterial growth.[7]

Plating: The aliquot is spread onto a substance-free agar plate (e.g., Mueller-Hinton Agar).

Incubation: The agar plates are incubated at 37°C for 24 hours.

MBC Determination: The MBC is defined as the lowest concentration of the compound that

results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Visualization of Bactericidal Action
The diagram below illustrates the principle of determining bactericidal vs. bacteriostatic activity.
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Determining Bactericidal vs. Bacteriostatic Activity
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Caption: Workflow distinguishing between bacteriostatic (growth resumes after removal) and

bactericidal (no growth) effects.

Herbicidal Activity of Pyridine Derivatives
Pyridine-based compounds are crucial in agrochemicals, with many analogs developed as

herbicides.[8][9] Their mechanism of action can vary, but some, like

aryloxyphenoxypropionates (APPs) with pyrimidinyl moieties, are known to target and inhibit

the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[10]

Quantitative Data Comparison
The table below shows the in vivo herbicidal efficacy of selected compounds against common

weeds.
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Compound
ID

Structure /
Name

Weed
Species

Application
Rate (g/ha)

Efficacy (%) Reference

6-16

5-(4-

hydroxybenzy

l)-2-

thioxoimidazo

lidin-4-one

ester

derivative

Stellaria

media
1000 60 [11][12]

6-28

5-(4-

hydroxybenzy

l)-2-

thioxoimidazo

lidin-4-one

ester

derivative

Echinochloa

crus-galli
1000 50 [11][12]

6-28

5-(4-

hydroxybenzy

l)-2-

thioxoimidazo

lidin-4-one

ester

derivative

Setaria viridis 1000 50 [11][12]

6a

Pyrazole

derivative

with

phenylpyridin

e moiety

Eclipta

prostrata
150 50-60 [13]

6c

Pyrazole

derivative

with

phenylpyridin

e moiety

Eclipta

prostrata
150 50-60 [13]
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Experimental Protocols
Greenhouse Herbicidal Efficacy Test

This protocol outlines a typical method for evaluating the pre-emergence herbicidal activity of

test compounds.

Planting: Seeds of test species (e.g., Stellaria media, Echinochloa crus-galli) are sown in

pots containing a suitable soil mixture.

Compound Application: The test compounds are dissolved in a solvent (e.g., acetone) with a

surfactant and diluted with water to the desired concentration. This solution is then sprayed

uniformly over the soil surface.

Incubation: The treated pots are placed in a greenhouse under controlled conditions

(temperature, humidity, light).

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed by

comparing the growth of plants in the treated pots to that in untreated control pots. Efficacy is

typically recorded as a percentage of growth inhibition or plant mortality.[11][12]

Visualization of a Potential Herbicidal Signaling Pathway
The diagram illustrates a simplified representation of how ACCase inhibitor herbicides function

to disrupt fatty acid synthesis in susceptible plants.
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Mechanism of ACCase Inhibitor Herbicides
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Caption: Simplified pathway showing inhibition of ACCase by pyridine analogs, leading to

disruption of plant growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11811294#biological-activity-of-4-chloro-5-hydroxy-2-
methylpyridine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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